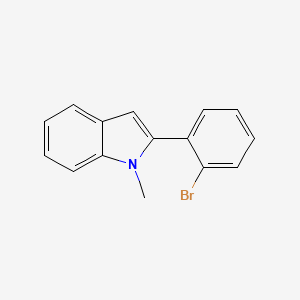

2-(2-Bromophenyl)-1-methyl-1H-indole

Description

The exact mass of the compound this compound is 285.01531 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWYEMJIAFOYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 2 2 Bromophenyl 1 Methyl 1h Indole

Identification of Key Synthons and Precursors for the Indole (B1671886) and Bromophenyl Units

The retrosynthetic breakdown of 2-(2-Bromophenyl)-1-methyl-1H-indole suggests several strategic approaches, each defined by the order and method of forming the indole ring and installing the substituents. The key synthons—idealized fragments resulting from a disconnection—and their corresponding real-world precursor molecules are outlined below based on prominent indole synthesis methodologies.

Fischer Indole Synthesis: One of the most classic and reliable methods for indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org Two primary retrosynthetic routes emerge from this strategy:

Route A: Disconnection of the N1-C2 and C2-C3 bonds suggests precursors (phenylhydrazone) formed from N-methylphenylhydrazine and 2'-bromoacetophenone . The N-methyl group is present from the start.

Route B: An alternative involves using (2-bromophenyl)hydrazine and acetone or a related ketone, followed by N-methylation of the resulting 2-(2-bromophenyl)-1H-indole. This route requires a separate N-alkylation step post-cyclization.

Palladium-Catalyzed Cross-Coupling Strategies: Modern synthetic chemistry offers powerful cross-coupling reactions that can be adapted for this target molecule. These methods often provide high functional group tolerance and milder reaction conditions.

Suzuki Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org A logical disconnection of the C2-Aryl bond points to a 1-methyl-2-halo-1H-indole (or its boronic acid/ester equivalent) and a (2-bromophenyl)boronic acid (or a corresponding halide). harvard.edu

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction constructs the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu Retrosynthetic disconnection leads to N-methyl-2-iodoaniline (or the more challenging but potentially usable bromo-variant) and 1-bromo-2-ethynylbenzene . nih.govcaltech.edu

Buchwald-Hartwig Amination: This versatile C-N bond-forming reaction can be envisioned in two ways. nih.govwikipedia.org One approach involves an intermolecular coupling of 2-bromo-1-methyl-1H-indole with an amine, though this is not directly applicable here. A more relevant strategy is an intramolecular cyclization of a suitable precursor, or the initial formation of a diarylamine, which then undergoes a separate ring-closing reaction.

The following table summarizes the key precursors derived from these retrosynthetic strategies.

| Synthesis Strategy | Indole Unit Precursor | Bromophenyl Unit Precursor | Key Bond Formed |

| Fischer Indole Synthesis (A) | N-Methylphenylhydrazine | 2'-Bromoacetophenone | N1-C2, C3-C3a |

| Fischer Indole Synthesis (B) | Phenylhydrazine | 2'-Bromoacetophenone | N1-C2, C3-C3a |

| Suzuki Coupling | 1-Methyl-2-(boronic acid)-1H-indole | 1-Bromo-2-iodobenzene | C2-C(Aryl) |

| Larock Indole Synthesis | N-Methyl-2-iodoaniline | 1-Bromo-2-ethynylbenzene | N1-C2, C2-C3 |

| Buchwald-Hartwig Amination | 2-Bromo-N-methylaniline | 1-Bromo-2-ethynylbenzene (via Sonogashira) | N1-C(Aryl) |

Analysis of Carbon-Carbon and Carbon-Heteroatom Bond Formations in the Target Molecule

The construction of this compound requires the strategic formation of several key covalent bonds. The choice of synthetic route directly dictates which bonds are formed and in what sequence.

Formation of the C2-Aryl Bond: The most significant disconnection is the bond between the C2 of the indole ring and the C1' of the 2-bromophenyl group.

Via Suzuki Coupling: This is a direct and powerful method for forging this bond. It involves the palladium-catalyzed reaction between a 1-methyl-1H-indole-2-boronic acid (or a stable derivative like a MIDA boronate) and a dihaloarene such as 1-bromo-2-iodobenzene. harvard.edu The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling.

Via Fischer Indole Synthesis: In this method, the C2-Aryl bond is pre-existing in the ketone starting material, such as 2'-bromoacetophenone. The synthesis then focuses on constructing the fused pyrrole (B145914) ring onto the phenylamine portion of the hydrazone intermediate. rsc.org

Formation of the Indole Ring (N1-C2 and C2-C3 bonds): The formation of the heterocyclic core is central to several synthetic plans.

Fischer Indole Synthesis: The mechanism involves the initial formation of a phenylhydrazone, which, after protonation, isomerizes to an enamine. wikipedia.orgbyjus.com A critical researchgate.netresearchgate.net-sigmatropic rearrangement breaks the N-N bond and forms a C-C bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

Larock Indole Synthesis: The mechanism proceeds through a palladium catalytic cycle. wikipedia.orgub.edu Key steps include oxidative addition of the o-iodoaniline to Pd(0), coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation (reductive elimination) to release the indole product and regenerate the Pd(0) catalyst. ub.edu This method constructs the N1-C2 and C2-C3 bonds in a concerted fashion.

Buchwald-Hartwig Based Strategies: While typically known for intermolecular C-N coupling, related palladium-catalyzed reactions can achieve indole synthesis. For instance, a Buchwald modification of the Fischer synthesis involves coupling an aryl bromide with a hydrazone. wikipedia.org Another approach could involve an intramolecular amination of an o-alkynyl-N-methylaniline derivative, formed itself from a coupling reaction.

Formation of the N1-Methyl Bond: The N-methyl group can be incorporated at different stages of the synthesis.

Pre-alkylation: Using N-methylated starting materials like N-methylphenylhydrazine or N-methyl-2-haloaniline is often the most straightforward approach. This avoids potential side reactions or the need for protecting groups on the indole nitrogen.

Post-alkylation: If the indole core is synthesized first (e.g., forming 2-(2-bromophenyl)-1H-indole), the N-H proton can be deprotonated with a suitable base (e.g., NaH) and alkylated with an electrophile like methyl iodide. This requires the indole N-H to be the most reactive site.

Assessment of Potential Protecting Group Strategies for Selective Functionalization

In a multi-step synthesis, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. uchicago.edu For the synthesis of this compound, the primary site requiring consideration for protection is the indole nitrogen.

Indole N-H Protection: If a synthetic route is chosen where the N-methyl group is added after the indole ring is formed, the N-H proton must be considered. The indole N-H is acidic and can interfere with organometallic reagents or base-sensitive reactions.

Rationale for Protection: Protection of the indole nitrogen is crucial if performing reactions like a Suzuki or Heck coupling on an N-H indole, as the acidic proton can quench organometallic intermediates or bases. It also allows for directed lithiation at the C2 position if that strategy is pursued. mdpi.org

Common Protecting Groups: A variety of protecting groups are available for the indole nitrogen, each with its own conditions for installation and removal. The choice depends on the stability required during subsequent synthetic steps (orthogonality). mdpi.orgresearchgate.net

The following table details common protecting groups for the indole nitrogen and their characteristics.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability/Notes |

| Tosyl | Ts | Tosyl chloride (TsCl), base | Strong base (e.g., NaOH, KOH) or reductive conditions | Very stable, but removal can be harsh. mdpi.orgresearchgate.net |

| tert-Butoxycarbonyl | Boc | Boc anhydride (B1165640) ((Boc)₂O), DMAP | Trifluoroacetic acid (TFA), heat | Common but can be labile on electron-rich indoles. researchgate.net |

| Benzyl | Bn | Benzyl bromide (BnBr), base | Hydrogenolysis (Pd/C, H₂), strong Lewis acids (e.g., AlCl₃) researchgate.net | Robust and widely used. Removal by hydrogenolysis may be incompatible with the aryl bromide. |

| Triisopropylsilyl | TIPS | TIPS-Cl, base | Fluoride sources (e.g., TBAF) | Provides good stability to many reaction conditions while being removable under mild, specific conditions. mdpi.org |

| Allyloxycarbonyl | Aloc | Allyl chloroformate, base | Pd(0) catalysts (e.g., Pd(PPh₃)₄) and a scavenger | Offers orthogonal removal, as it is stable to many acidic and basic conditions but cleaved by specific palladium catalysts. nih.gov |

Synthetic Methodologies for the Construction of 2 2 Bromophenyl 1 Methyl 1h Indole

Classical Indole (B1671886) Synthesis Routes and Their Adaptations for Substituted Systems

Traditional methods for indole synthesis have been foundational in organic chemistry. While direct application to complex substitution patterns can be challenging, their principles are often adapted.

Fischer Indole Synthesis and Variants

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a venerable and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comthermofisher.com

For the synthesis of a 2-aryl indole, the Fischer synthesis would involve the reaction of a phenylhydrazine (B124118) with an appropriate aryl ketone. researchgate.nete-journals.in To produce 2-(2-Bromophenyl)-1-methyl-1H-indole, the logical starting materials would be N-methyl-N-phenylhydrazine and 2-bromoacetophenone. The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. wikipedia.orgalfa-chemistry.com

Key features of the Fischer indole synthesis:

Catalysts : Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are commonly used. wikipedia.org

One-Pot Synthesis : It is often unnecessary to isolate the intermediate arylhydrazone, allowing for a one-pot procedure. thermofisher.com

Regioselectivity : With unsymmetrical ketones, a mixture of regioisomeric indoles can be formed. thermofisher.com

A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, thereby expanding the reaction's scope. wikipedia.org

Reissert Indole Synthesis and Related Approaches

The Reissert indole synthesis offers an alternative pathway, starting from o-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgyoutube.com

To adapt this for this compound, one would theoretically start with a modified o-nitrotoluene derivative. However, the introduction of the 2-bromophenyl group at the C2 position is not straightforward via the classical Reissert pathway, which primarily yields substituents at the 2-position derived from the oxalate component (i.e., a carboxylic acid group). Modifications would be necessary, potentially involving the cyclization of a precursor already containing the 2-bromophenyl moiety.

Other Established Indole Annulation Reactions

Beyond the Fischer and Reissert syntheses, other classical methods exist, though their direct application for this specific target might be less common. These include the Bischler-Möhlau, Madelung, and Nenitzescu indole syntheses. Each of these methods has its own specific set of starting materials and reaction conditions, generally tailored for different substitution patterns on the final indole ring.

Modern Catalytic Approaches for Indole Core Formation

Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including substituted indoles, offering milder conditions and greater functional group tolerance. acs.org

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysis is a powerful tool for constructing C-C and C-N bonds, which are crucial for forming the indole ring.

The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an o-haloaniline (or its derivatives) with a disubstituted alkyne. wikipedia.orgub.edu First reported in 1991, this method is highly versatile for producing 2,3-disubstituted indoles. wikipedia.orgnih.gov For the target molecule, a potential route would involve the reaction of N-methyl-2-iodoaniline with 1-bromo-2-(prop-1-yn-1-yl)benzene. The reaction typically shows high regioselectivity, with the bulkier alkyne substituent often directing itself to the C2 position of the indole. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While often used for N-arylation of existing indoles, it can be integrated into cyclization strategies. nih.govorganic-chemistry.org For instance, an intramolecular Buchwald-Hartwig reaction on a suitably functionalized precursor, such as an N-(2-halophenyl) enamine, can lead to the formation of the indole ring.

Other palladium-catalyzed methods include Heck-type reactions and Sonogashira couplings, which can be used to construct key bonds in the indole synthesis sequence. nih.govrsc.org A one-pot process involving a Sonogashira-type alkynylation followed by a base-assisted cycloaddition has been successfully used to synthesize a variety of 2-arylindoles from substituted 2-iodoanilines and terminal alkynes. rsc.org

Table 1: Comparison of Selected Palladium-Catalyzed Indole Syntheses

| Synthesis Name | Key Reactants | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃), LiCl | Versatile for 2,3-disubstituted indoles; high regioselectivity. wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine (or N-H heterocycle) | Pd Catalyst, Phosphine (B1218219) Ligand, Base | Forms C-N bonds; can be used for N-arylation or intramolecular cyclization. wikipedia.org |

| Sonogashira/Cycloaddition | o-Iodoaniline, Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | One-pot synthesis of 2-arylindoles. rsc.org |

Copper-Catalyzed Reactions for Indole Construction

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a more classical yet still highly relevant approach for C-N bond formation. acs.org These reactions are often more economical than their palladium-catalyzed counterparts. acs.org

The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine, alcohol, or thiol at high temperatures using stoichiometric copper. acs.org Modern variations use catalytic amounts of copper, often with ligands such as diamines, to facilitate the reaction under milder conditions. acs.orgacs.org This can be applied to the N-arylation of an existing indole or in an intramolecular fashion to form the indole ring.

Recently, tandem copper-catalyzed processes have been developed. For example, a one-pot synthesis of multisubstituted indoles has been achieved through a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, starting from aryl iodides and enamines. acs.orgorganic-chemistry.orgacs.org This approach highlights the power of merging different copper-catalyzed transformations into a single, efficient operation. organic-chemistry.org

Table 2: Key Reactants and Conditions in Copper-Catalyzed Indole Synthesis

| Reaction Type | Key Reactants | Catalyst System (Typical) | Conditions |

|---|---|---|---|

| Ullmann-type N-Arylation | Indole, Aryl Halide | CuI, Diamine Ligand, Base | Elevated temperatures (e.g., 130°C). acs.orgacs.org |

| Tandem Ullmann/CDC | Aryl Iodide, Enamine | CuI, Johnphos (ligand), KHCO₃ | 130°C in DMSO. acs.orgacs.org |

Gold-Catalyzed Indole Synthesis

Gold catalysis has become a powerful tool for the formation of heterocyclic compounds, including indoles, due to the unique ability of gold catalysts to activate alkynes and allenes. nih.gov These reactions often proceed under mild conditions and can lead to complex molecular architectures through cascade processes. acs.org

One common gold-catalyzed approach involves the intramolecular cyclization of ortho-alkynyl anilines. In this method, a gold(I) or gold(III) catalyst activates the alkyne moiety, making it susceptible to nucleophilic attack by the aniline nitrogen. This cyclization directly forms the indole ring. To synthesize a 2-arylindole, the alkyne substrate would need to bear the desired aryl group. For instance, a 2-(phenylethynyl)aniline derivative could cyclize to form a 2-phenylindole (B188600). researchgate.net While specific examples leading directly to 2-(2-bromophenyl)indoles are not prevalent, the methodology is adaptable. researchgate.net

Another strategy involves the gold-catalyzed reaction of conjugated diynes, which can undergo a cascade cyclization to form the indole core. acs.org The versatility of gold catalysts also allows for tandem reactions where indole formation is followed by further transformations in a single pot. researchgate.net

Table 1: Examples of Gold-Catalyzed Reactions for Indole Synthesis

| Catalyst | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| IPrAuCl/AgOTf | Aniline with conjugated diyne moiety | Fused indoles | Cascade cyclization, good functional group tolerance. acs.org |

| Gold(I) catalysts | Ynone-tethered indoles | Carbazoles | Intramolecular C-C bond formation. nih.gov |

Ruthenium-Catalyzed Dehydrogenative C-H Coupling Methods

Ruthenium-catalyzed reactions, particularly those involving C-H activation, provide a direct and atom-economical way to form C-C bonds. mdpi.com For the synthesis of 2-arylindoles, the direct C-H arylation of an indole core with an aryl halide is a highly efficient method. acs.org

Ruthenium(II) complexes are often employed as catalysts in these transformations. acs.org The reaction typically proceeds via a heteroatom-directed C-H activation at the C2 position of the indole. nih.gov This is followed by oxidative addition of the aryl halide to the ruthenium center and subsequent reductive elimination to form the 2-arylindole and regenerate the catalyst. The use of a directing group on the indole nitrogen can enhance the regioselectivity of the arylation. acs.org A notable advantage of this method is the ability to use readily available aryl halides, including those with halogen substituents that can be used for further functionalization. acs.org Some protocols have even been developed to work in sustainable solvents like water. acs.orgnih.gov

Table 2: Ruthenium-Catalyzed C-H Arylation of Indoles

| Catalyst System | Indole Substrate | Arylating Agent | Key Features |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / Cu(OTf)2 | Indole with removable directing group | Arylboronic acids | High site-selectivity for C2-arylation. acs.org |

| Cationic Ru(II) complex | Indoles | Arylsilanes | C-H arylation in water, exclusive C2 selectivity. acs.orgnih.gov |

Photoredox Catalysis in Indole Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the formation of reactive radical intermediates under mild conditions. researchgate.net This methodology has been successfully applied to the synthesis and functionalization of indoles. rsc.org

One approach to 2-arylindoles involves the combination of photoredox catalysis with a transition metal catalyst, such as nickel or palladium, in a dual catalytic cycle. acs.orgacs.org In such a system, a photocatalyst, upon irradiation with visible light, can activate an aryl halide to form an aryl radical. This radical can then be trapped by a nickel or palladium complex, which subsequently undergoes cross-coupling with the indole substrate. These reactions often exhibit high functional group tolerance and can be performed at room temperature. acs.org

Metal-free photoredox-catalyzed C-H arylation of indoles has also been reported, using organic dyes as photocatalysts and aryl diazonium salts as the aryl source. researchgate.net This avoids the use of transition metals, offering a greener alternative.

Table 3: Photoredox-Catalyzed Synthesis of 2-Arylindoles

| Catalytic System | Substrate | Arylating Agent | Key Features |

|---|---|---|---|

| Ni/Ir-photoredox dual catalysis | Alkynyl anilines | Aryl halides | One-pot N-arylation and cyclization. acs.org |

| Palladium/Iridium photocatalysis | Indole derivatives | Aryl-DBT+ salts | C-H/C-H cross-coupling under mild conditions. acs.org |

Introduction of the 2-Bromophenyl Moiety and Subsequent N-Methylation

The synthesis of this compound requires two key transformations: the formation of the aryl-aryl bond between the indole C2 position and the 2-bromophenyl group, and the methylation of the indole nitrogen.

Strategies for Aryl-Aryl Bond Formation

The introduction of the 2-bromophenyl group at the C2 position of the indole ring is typically achieved through cross-coupling reactions. Several palladium-catalyzed methods are widely used for this purpose.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. acs.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.org To synthesize 2-(2-bromophenyl)indole, one could couple 2-bromoindole with 2-bromophenylboronic acid or, conversely, couple indole-2-boronic acid with 1,2-dibromobenzene. The latter approach would require careful control of reaction conditions to achieve mono-arylation.

Direct C-H arylation offers a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of the indole ring. acs.org Palladium-catalyzed direct arylation of indoles with aryl bromides can be highly regioselective for the C2 or C3 position depending on the reaction conditions. nih.govresearchgate.net For the synthesis of 2-(2-bromophenyl)indole, direct coupling of indole with 1,2-dibromobenzene under conditions favoring C2-arylation would be a viable route.

Table 4: Common Aryl-Aryl Bond Forming Reactions for Indole Arylation

| Reaction Name | Key Reagents | Catalyst | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium complex | High functional group tolerance, widely applicable. acs.org |

| Stille Coupling | Organotin compound, Organohalide | Palladium complex | Tolerant of many functional groups, but tin reagents are toxic. |

| Heck Coupling | Alkene, Organohalide | Palladium complex | Typically forms vinyl-aryl bonds, but can be adapted. |

N-Methylation Protocols for 1-Methyl-1H-indole Derivatives

The final step in the synthesis of this compound is the methylation of the indole nitrogen. This is a common transformation in indole chemistry and can be achieved through various methods.

A standard protocol involves the deprotonation of the N-H bond of the 2-(2-bromophenyl)-1H-indole with a strong base, followed by quenching with an electrophilic methylating agent. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK). Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are frequently used as the methyl source. These reactions are typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Table 5: Selected Reagents for N-Methylation of Indoles

| Base | Methylating Agent | Solvent | General Conditions |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH3I) | DMF or THF | 0 °C to room temperature |

| Potassium Hydroxide (KOH) | Dimethyl Sulfate ((CH3)2SO4) | Acetone or Toluene (B28343) | Room temperature to reflux |

Multi-Component Reactions and Cascade Processes leading to this compound

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and sustainability by combining several synthetic steps into a single operation without isolating intermediates. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core structure.

For instance, a one-pot synthesis could involve a palladium-catalyzed coupling of an ortho-haloaniline with a terminal alkyne (Sonogashira coupling), followed by an in-situ base-catalyzed cyclization to form the 2-substituted indole. If the starting aniline is already N-methylated, this would lead directly to the N-methylindole derivative.

Cascade reactions, often catalyzed by transition metals like gold or ruthenium, can also be designed to build the target molecule. acs.org For example, a reaction could be initiated that forms the indole ring and simultaneously creates a reactive site for the introduction of the 2-bromophenyl group in a subsequent step within the same pot.

Optimization of Reaction Conditions, Yields, and Purity

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize product yield and purity. The selection of the synthetic route often dictates the variables that require fine-tuning. Key methodologies for constructing the 2-arylindole scaffold, such as palladium-catalyzed cross-coupling reactions and the Fischer indole synthesis, each present a unique set of conditions that can be systematically adjusted to achieve optimal outcomes.

Optimization of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and versatile strategy for the formation of the C-C bond between the indole C2 position and the 2-bromophenyl ring. nih.govchemistryviews.org The optimization of this approach typically involves a systematic investigation of catalysts, ligands, bases, solvents, and temperature.

Catalyst and Ligand System: The choice of the palladium catalyst and its associated ligand is paramount for achieving high efficiency. nih.gov While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. For challenging couplings involving ortho-substituted substrates, sterically hindered phosphine ligands are often employed. nih.gov A screening process is typically undertaken to identify the most effective catalyst-ligand combination.

Base and Solvent Selection: The base is critical for the activation of the boronic acid component in the Suzuki-Miyaura reaction. researchgate.net The strength and solubility of the base can significantly influence reaction rates and yields. Similarly, the choice of solvent is crucial, as it must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents or mixtures including water are commonly used. nih.gov

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. An optimal temperature must be found that promotes the desired reaction without leading to significant catalyst decomposition or the formation of byproducts. Reaction times are monitored to ensure complete conversion of the starting materials.

The following table illustrates a typical optimization study for a Suzuki-Miyaura coupling to form a 2-arylindole, demonstrating how systematic variation of parameters can lead to improved yields.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions Reaction: 1-methyl-1H-indole-2-boronic acid with 1,2-dibromobenzene

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 68 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 75 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 82 |

| 5 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 6 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 71 |

This table is a representative example based on general optimization principles for Suzuki-Miyaura reactions and does not reflect actual experimental data for the specific synthesis of this compound.

Optimization of Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and a carbonyl compound. e-journals.inalfa-chemistry.com For the synthesis of this compound, this would involve the reaction of N-methyl-N-phenylhydrazine with 2'-bromoacetophenone. Key parameters for optimization include the choice of acid catalyst, temperature, and reaction medium.

Acid Catalyst: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical. rsc.orgorganic-chemistry.org A range of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), sulfuric acid, zinc chloride (ZnCl₂), and boron trifluoride (BF₃). e-journals.inalfa-chemistry.com The optimal catalyst will efficiently promote the key researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization while minimizing side reactions. alfa-chemistry.com

Temperature and Reaction Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion. organic-chemistry.org However, excessively high temperatures can lead to decomposition of reactants and products. Therefore, the reaction temperature must be carefully controlled. Optimization studies typically involve running the reaction at various temperatures to find the ideal balance between reaction rate and product stability.

The following table provides an example of how reaction conditions for a Fischer indole synthesis might be optimized.

Table 2: Optimization of Fischer Indole Synthesis Conditions Reaction: N-methyl-N-phenylhydrazine with 2'-bromoacetophenone

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ | Ethanol | 80 | 6 | 55 |

| 2 | ZnCl₂ | Acetic Acid | 100 | 4 | 65 |

| 3 | PPA | - | 120 | 2 | 78 |

| 4 | PPA | - | 100 | 3 | 85 |

| 5 | PPA | - | 140 | 1.5 | 72 |

| 6 | BF₃·OEt₂ | Dichloromethane | 40 | 8 | 60 |

This table is a representative example based on general optimization principles for Fischer indole synthesis and does not reflect actual experimental data for the specific synthesis of this compound.

Purity and Purification Methods

Achieving high purity is a critical goal of synthesis optimization. Following the chemical reaction, the crude product mixture typically contains unreacted starting materials, catalyst residues, and byproducts. The purification of this compound generally involves standard laboratory techniques.

Chromatography: Flash column chromatography is a widely used method for purifying indole derivatives. rsc.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial. teledynelabs.com A solvent system of low to medium polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is often effective for separating the target compound from more polar or less polar impurities. teledynelabs.com The progress of the separation is monitored by thin-layer chromatography (TLC). bipublication.com

Recrystallization: After chromatographic purification, recrystallization can be employed to achieve a higher degree of purity. ijddr.in This involves dissolving the compound in a hot solvent in which it is highly soluble and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. ijddr.in The selection of an appropriate solvent or solvent pair is determined by the solubility profile of the compound.

By systematically optimizing reaction conditions and employing effective purification techniques, this compound can be synthesized in high yield and purity, suitable for further applications.

Advanced Mechanistic Investigations of Synthetic Transformations Involving 2 2 Bromophenyl 1 Methyl 1h Indole

Elucidation of Reaction Pathways and Transition States through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic landscapes of chemical reactions. mdpi.commdpi.com These studies provide profound insights into the mechanisms governing the formation of 2-arylindoles, allowing researchers to predict the most likely reaction pathways and identify the structures of key transition states. researchgate.net

For indole (B1671886) synthesis, computational models can elucidate the complex sequences of events, such as those in the Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com For instance, DFT calculations can determine the energy barriers associated with different potential pathways, such as the nih.govnih.gov-sigmatropic rearrangement in the Fischer indolization. nih.gov Studies have shown that electron-withdrawing groups can destabilize the transition state that would lead to an undesired regioisomer, thereby explaining the high selectivity observed experimentally. nih.gov Molecular dynamics simulations can further confirm these findings by showing that a single transition state can lead to multiple intermediates, both of which can converge to the final desired product. nih.gov

In the context of palladium-catalyzed synthesis, a common method for creating the C2-aryl bond, computational studies help to clarify the catalytic cycle. mdpi.com This includes modeling the elementary steps: oxidative addition, transmetalation (in Suzuki or Stille coupling) or C-H activation, and reductive elimination. acs.orgbeilstein-journals.org Calculations can reveal the relative energy of transition states, identifying the rate-determining step of the reaction. For example, in different metal-catalyzed C-N cross-couplings, the rate-determining step was found to be reductive elimination for palladium catalysts and oxidative addition for copper catalysts. acs.org These computational insights are vital for rationally designing more efficient catalytic systems. mdpi.com

Interactive Table: Computational Methods in Indole Synthesis Analysis

| Computational Method | Application in Indole Synthesis | Key Findings | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition state energies for indole isomerization and synthesis. | Identifies energetically favored pathways and rate-determining steps; explains regioselectivity based on substituent effects. | mdpi.comnih.govacs.org |

| Molecular Dynamics (MD) | Simulation of reaction trajectories from transition states. | Confirms that a single bimodal transition state can lead to multiple intermediates that form the same product. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic or large catalytic systems. | Provides a high-level quantum mechanical description of the active site while treating the larger environment with classical mechanics. | mdpi.com |

| Ab initio Methods | High-accuracy energy calculations for small molecular systems. | Used as a benchmark for calibrating DFT and other methods for studying reaction mechanisms. | nih.gov |

Kinetic Studies of Key Synthetic and Derivatization Steps

Kinetic studies provide quantitative data on reaction rates, offering experimental validation for proposed mechanisms and highlighting factors that control reaction speed. Investigating the kinetics of the synthesis and derivatization of 2-(2-Bromophenyl)-1-methyl-1H-indole helps to identify reaction bottlenecks and optimize conditions for faster, more efficient transformations.

A key finding from mechanistic studies of related palladium-catalyzed arylations is that the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step. organic-chemistry.orgberkeley.edu The rate of this step is influenced by the nature of the halide (I > Br > Cl), the electronic properties of the aryl group, and the specific ligand coordinated to the palladium center. Subsequent steps, such as the formation of the arylpalladium enolate and the final reductive elimination to form the product, are typically faster. organic-chemistry.orgberkeley.edu

Interactive Table: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate | Example | Reference |

| Catalyst/Ligand | Accelerates reaction; can change the rate-determining step. | Sterically hindered N-heterocyclic carbene ligands provide faster rates for α-arylation than phosphine (B1218219) ligands. | organic-chemistry.orgberkeley.edu |

| Substrate | The nature of the leaving group (e.g., Br vs. Cl) and substituents affects the rate of oxidative addition. | Aryl bromides react faster than aryl chlorides in palladium-catalyzed couplings. | organic-chemistry.org |

| Base | Affects the rate of deprotonation and can influence the dominant reaction pathway (e.g., substitution vs. elimination). | Rate studies show a dominance of monomer-based metalations with NaDA in THF. | researchgate.net |

| Temperature | Generally increases reaction rate according to the Arrhenius equation. | Reactions involving aryl chlorides often require higher temperatures (e.g., 70-140 °C) to achieve reasonable rates. | organic-chemistry.orgnih.gov |

Role of Catalysts, Ligands, and Additives in Reaction Selectivity and Efficiency

The choice of catalyst, ligand, and additives is paramount in directing the outcome of the synthesis of this compound. Transition metals like palladium, rhodium, and copper are highly effective for forming the key C-C and C-N bonds required for the indole core and its subsequent functionalization. mdpi.comresearchgate.net

Palladium catalysis is particularly versatile for the synthesis of 2-arylindoles. beilstein-journals.orgacs.org The ligand bound to the palladium center plays a critical role in determining both reactivity and selectivity. researchgate.netnih.gov Bulky, electron-rich phosphine ligands (e.g., PCy₃, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands are often employed to promote the challenging oxidative addition of aryl halides and to facilitate the final reductive elimination step. organic-chemistry.orgacs.org The choice of ligand can also control regioselectivity, for example, directing arylation to the C-2 position of the indole ring instead of the more electronically favored C-3 position. researchgate.net

Additives, such as bases and salts, are also crucial. Inorganic bases like potassium carbonate (K₂CO₃) or cesium acetate (B1210297) are often required to facilitate deprotonation or to act as a halide scavenger in the catalytic cycle. researchgate.netiajps.com In some rhodium-catalyzed C-H activation reactions, quaternary ammonium (B1175870) salts like n-Bu₄NOAc can act as both a catalyst for a subsequent Michael addition and as a promoter for the initial C-H activation, preventing catalyst deactivation and enabling full conversion. nih.gov

Interactive Table: Catalytic Systems for Indole Synthesis and Functionalization

| Catalyst System | Reaction Type | Role of Components | Yield/Selectivity | Reference |

| Pd(OAc)₂ / PCy₃ / Base | Amide α-Arylation | Pd(OAc)₂ is the catalyst precursor. PCy₃ is a bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination. The base is required for deprotonation. | High yields for forming quaternary carbons. | organic-chemistry.orgberkeley.edu |

| [CpRhCl₂]₂ / n-Bu₄NOAc | Oxidative Annulation | [CpRhCl₂]₂ catalyzes C-H activation. n-Bu₄NOAc acts as a co-catalyst/additive to promote aza-Michael addition and improve yield. | Annulated product in 93% yield. | nih.gov |

| Pd(OAc)₂ / Xantphos | N-Arylation | Xantphos is a bidentate phosphine ligand that effectively promotes C-N bond formation. | Efficient coupling of indoles with aryl bromides and chlorides. | researchgate.net |

| CuCl / NBS | Oxidative Cyclization | CuCl acts as the catalyst, and NBS is the oxidant that regenerates the active catalyst. | Provides a route to indoles from enamines. | mdpi.com |

Solvent Effects and Reaction Medium Influence on Reaction Outcomes

The reaction solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, selectivity, and even the viability of a catalytic cycle. In the synthesis of this compound, the choice of solvent can impact substrate and catalyst solubility, stabilize charged intermediates or transition states, and in some cases, directly coordinate to the metal catalyst.

For many palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as DMF, 1,4-dioxane, or toluene (B28343) are commonly used. acs.orgiajps.com The optimization of the solvent is often required to achieve the best results. acs.org For instance, in the synthesis of oxindoles via palladium-catalyzed α-arylation, a systematic screening of solvents is necessary to maximize yield. organic-chemistry.org The solvent can affect the aggregation state and reactivity of the base, as seen in studies of elimination reactions where the use of THF influences the solvation of the metal amide base. researchgate.net

In some advanced synthetic protocols, the solvent system is critical for controlling chemoselectivity. For example, in a Pd-catalyzed intramolecular alkenylation/carboxylation of an alkenylindole, the specific combination of solvents and additives was key to achieving the desired cyclized and carboxylated product. researchgate.net The ability of a solvent to coordinate to the catalyst can either be beneficial, by stabilizing the active species, or detrimental, by competing with the substrate for a coordination site. Therefore, empirical screening and a mechanistic understanding of the solvent's role are essential for developing robust synthetic methods.

Interactive Table: Solvent Effects in Related Synthetic Transformations

| Solvent | Reaction Type | Observed Effect | Reference |

| 1,4-Dioxane | Electrophilic Substitution | Used as a solvent for refluxing with a base, enabling the substitution reaction on the indole nitrogen. | iajps.com |

| Toluene / THF | Palladium-Catalyzed Difunctionalization | A 4:1 mixture of toluene:THF was found to be optimal for the reaction, balancing solubility and reactivity. | nih.gov |

| Xylenes | Rhodium-Catalyzed Aerobic C-H Olefination | High-boiling solvent allowing the reaction to be run at the required temperature of 140 °C. | nih.gov |

| Tetrahydrofuran (THF) | Elimination Reactions | Influences the solvation of the NaDA base, affecting reaction rates and pathways. | researchgate.net |

Derivatization and Further Functionalization Strategies of 2 2 Bromophenyl 1 Methyl 1h Indole

Palladium-Catalyzed Transformations at the Bromine Position

The bromine atom on the 2-phenyl substituent serves as a versatile handle for a variety of palladium-catalyzed transformations. These reactions are fundamental in modern organic synthesis for their efficiency, selectivity, and functional group tolerance, allowing for the construction of complex molecular architectures from the aryl bromide precursor.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-Br position of the phenyl ring. These reactions are among the most widely used methods for constructing biaryl systems and introducing alkynyl or vinyl groups. mdpi.com

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an aryl halide. nih.govlibretexts.org In the context of 2-(2-Bromophenyl)-1-methyl-1H-indole, this reaction allows for the introduction of a wide array of aryl or vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.comyonedalabs.com The versatility of this reaction is demonstrated by its tolerance of various functional groups and its applicability under mild conditions. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.gov |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.gov |

The Sonogashira coupling provides a reliable route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine, which also serves as the solvent. organic-chemistry.orglibretexts.org Applying this to this compound would result in the formation of 2-(2-(alkynyl)phenyl)-1-methyl-1H-indoles, which are valuable intermediates for further transformations or as final products in materials science. Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-65 | libretexts.org |

| Pd(acac)₂ | CuI | K₃PO₄ | DMSO | 125 | organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | - (Copper-free) | TMP | DMSO | Room Temp | nih.gov |

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically requires a base and is known for its excellent stereoselectivity. organic-chemistry.orgnih.gov The reaction of this compound with various alkenes would yield products with extended conjugation, which could be of interest in the field of organic electronics. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govyoutube.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 | wikipedia.org |

| PdCl₂ | - | KOAc | Methanol | 120 | wikipedia.org |

| Pd/C | - | Et₃N | DMF | 130 | organic-chemistry.org |

Beyond C-C bond formation, the bromine atom can be substituted with various heteroatoms through palladium-catalyzed cross-coupling reactions, leading to the formation of new C-O, C-N, and C-S bonds.

The Buchwald-Hartwig amination is a prominent method for forming C-N bonds by coupling aryl halides with amines. beilstein-journals.orgtcichemicals.com This reaction has broad applicability, allowing the coupling of this compound with a wide range of primary and secondary amines, as well as amides and N-heterocycles. beilstein-journals.orgnih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating sensitive functional groups.

Similarly, the palladium-catalyzed C-O bond formation allows for the synthesis of diaryl ethers by coupling aryl halides with phenols or alcohols. This transformation typically requires a suitable palladium catalyst and a strong base. The analogous C-S bond formation, for the synthesis of aryl thioethers, can be achieved by coupling aryl halides with thiols.

| Bond Type | Catalyst | Ligand | Base | Solvent | Nucleophile | Reference |

|---|---|---|---|---|---|---|

| C-N (Amine) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Primary/Secondary Amine | beilstein-journals.org |

| C-N (Amide) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Amide | beilstein-journals.org |

| C-O (Phenol) | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Phenol | beilstein-journals.org |

Functionalization of the Indole (B1671886) Nucleus

The indole ring itself is a privileged scaffold in organic chemistry, and its functionalization offers another dimension for creating structural diversity from this compound. The electron-rich nature of the indole nucleus makes it susceptible to various transformations.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. wikipedia.orgmasterorganicchemistry.com Due to the electronic properties of the indole ring, these reactions typically occur with high regioselectivity at the C3 position, which is the most nucleophilic site. nih.govic.ac.ukrogue-scholar.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org For this compound, functionalization at the C3 position can be readily achieved. For instance, bromination can be accomplished using N-bromosuccinimide (NBS), and acylation can be performed with acetyl chloride in the presence of a Lewis acid. nih.gov

While electrophilic substitution is intrinsically directed to the C3 position, modern synthetic methods allow for the functionalization of other positions on the indole ring through directed C-H activation. nih.govdmaiti.com In this strategy, a directing group, often attached to the indole nitrogen, coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and directs the functionalization to a specific C-H bond, typically at the C2 or C7 position. chemrxiv.orgnih.gov Although the subject compound is N-methylated, which precludes the direct attachment of many common directing groups, strategies involving transient directing groups or functionalization of the existing N-methyl group could potentially enable C-H activation at otherwise inaccessible positions of the indole core. For instance, rhodium-catalyzed C-H amidation of 2-arylindoles has been shown to proceed at the ortho-position of the 2-aryl group. nsf.gov

Directed ortho-metalation, or lithiation, is another powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For the indole nucleus, deprotonation can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). growingscience.com The position of lithiation is influenced by the substituents on the ring. In N-protected indoles, lithiation typically occurs at the C2 position. However, in a 2-substituted indole like this compound, lithiation is expected to occur at the C3 position if it is unsubstituted. The resulting lithiated intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), introducing a diverse range of functional groups at the C3 position.

Cyclization Reactions Yielding Fused Polycyclic Systems

The strategic positioning of the bromophenyl group at the C2-position of the indole ring makes this compound an ideal precursor for intramolecular cyclization reactions to form fused polycyclic systems. Palladium-catalyzed reactions, in particular, are powerful tools for forging new carbon-carbon bonds.

One of the most prominent potential cyclization methods is the intramolecular Heck reaction . organicreactions.orgprinceton.eduwikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule. wikipedia.org To achieve this with the title compound, a preliminary functionalization to introduce an alkene moiety onto the indole nitrogen or another suitable position would be necessary. For instance, allylation of a related demethylated indole followed by N-methylation could provide a substrate primed for an intramolecular Heck reaction, leading to the formation of a new ring fused to the indole core. The reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst. wikipedia.org

Another powerful strategy involves intramolecular C-H activation/arylation. Palladium catalysis can be employed to couple the C-Br bond with a C-H bond on the indole ring system, typically at the C7 position, to form a six-membered ring. This would result in a dibenzo[b,f]azepine-type structure. Such reactions are often facilitated by specific ligands and reaction conditions that promote the desired C-H functionalization.

Furthermore, related indole derivatives have been shown to undergo cascade reactions, for example, an alkenyl amination followed by an intramolecular Heck reaction, to construct the indole ring itself, which highlights the versatility of palladium catalysis in synthesizing complex heterocyclic systems. nih.gov While this is a synthetic route to indoles rather than a derivatization of a pre-formed indole, the principles of intramolecular cyclization remain relevant.

Below is a table summarizing potential cyclization strategies for derivatives of this compound.

| Reaction Type | Potential Reactant(s) | Potential Product Type | Catalyst/Reagents |

| Intramolecular Heck Reaction | N-allyl-2-(2-bromophenyl)-1H-indole | Fused dihydro-pyridino-indole | Pd(OAc)₂, PPh₃, Base |

| Intramolecular C-H Arylation | This compound | Dibenzo[b,f]azepine derivative | Pd(OAc)₂, Ligand (e.g., phosphine) |

| Suzuki Coupling / Cyclization | This compound & a suitable boronic acid derivative | Fused polycyclic aromatic system | Pd(PPh₃)₄, Base |

These examples are based on well-established methodologies for the synthesis of fused heterocyclic systems and represent plausible pathways for the derivatization of this compound. nih.govchim.it

Stereoselective Derivatization Approaches

Stereoselective reactions are crucial in medicinal chemistry and materials science for controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com For this compound, which is achiral, stereoselectivity can be introduced through reactions that create new stereocenters.

Asymmetric intramolecular Heck reactions have been developed that can establish tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.org If a suitable prochiral alkene is introduced into the molecule, a chiral palladium catalyst could be employed to effect a cyclization that produces a chiral, fused-ring system. The choice of chiral ligands, such as BINAP, is critical in inducing enantioselectivity in such transformations. chim.it

Another approach to stereoselective derivatization involves the biocatalytic oxidation of 2-arylindoles. nih.gov Enzymes, such as flavin-dependent monooxygenases, have been shown to catalyze the asymmetric oxidation of 2-arylindole substrates to afford enantioenriched 3-hydroxyindolenines. nih.gov These chiral intermediates can then be used to access a variety of other functionalized indole derivatives. This method offers the advantage of high selectivity under mild reaction conditions.

Furthermore, cobalt-catalyzed hydroalkylation reactions have been developed for the enantioselective synthesis of chiral α,α-dialkyl indoles, where a stereogenic carbon is created adjacent to the indole nitrogen. nih.gov While this would require modification of the N-methyl group of the title compound, it demonstrates a potential strategy for introducing chirality.

The development of N-aryl indoles with axial chirality through stereoselective nucleophilic aromatic substitution reactions also presents a potential, though more complex, avenue for introducing stereoisomerism. acs.org

The feasibility and outcome of these stereoselective reactions would depend on the specific substrate and the careful selection of chiral catalysts or biocatalysts.

Spectroscopic and Computational Analysis of 2 2 Bromophenyl 1 Methyl 1h Indole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 2-(2-Bromophenyl)-1-methyl-1H-indole in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR methods are employed to establish connectivity and spatial relationships within the molecule.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are instrumental in assigning the complex spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For instance, in the indole (B1671886) and phenyl rings, the correlation peaks in a COSY spectrum would connect neighboring aromatic protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C). youtube.comprinceton.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. sdsu.eduyoutube.com For this compound, this would definitively link each proton to its corresponding carbon atom in both the indole and bromophenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, HMBC can show correlations between the N-methyl protons and carbons in the indole ring, confirming the substitution pattern. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu For this compound, NOESY is critical for determining the preferred conformation, specifically the dihedral angle between the indole and the 2-bromophenyl rings. Correlations between protons on the indole ring and protons on the bromophenyl ring would indicate a close spatial arrangement. The use of related techniques like Tr-NOESY can also provide insights into ligand-protein interactions. nih.gov

| 2D NMR Technique | Information Gained | Example Application for the Target Compound |

|---|---|---|

| COSY | ¹H-¹H connectivities through 2-3 bonds. princeton.edu | Identifies adjacent protons on the indole and bromophenyl rings. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond). princeton.edu | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). princeton.edu | Connects molecular fragments and identifies quaternary carbons. |

| NOESY | Through-space ¹H-¹H correlations (<5 Å). princeton.edu | Determines the relative orientation of the indole and bromophenyl rings. |

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the average conformation in a solvent, solid-state NMR (ssNMR) can reveal the precise molecular architecture in the crystalline state. nih.gov This is particularly important for understanding the effects of crystal packing on the molecular conformation. fao.org Techniques like Dipolar-Assisted Rotational Resonance (DARR) can be used to probe through-space proximities between carbon atoms, providing insights into the packing and intermolecular interactions within the crystal lattice. nih.gov For indole derivatives, ssNMR can be used to study the conformational heterogeneity and interactions within a solid matrix. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound. It provides an extremely accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₅H₁₂BrN). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For brominated compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). researchgate.netlibretexts.org

Common fragmentation pathways for indole derivatives include the loss of the N-methyl group, cleavage of the bond between the indole and the phenyl ring, and the loss of the bromine atom. scirp.orgtsijournals.com The fragmentation of the indole ring itself can also occur, often involving the loss of HCN. scirp.org Analysis of these fragmentation patterns helps to confirm the structure of the molecule. libretexts.org

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₂BrN nih.gov | Confirms the elemental composition. |

| Monoisotopic Mass | 285.01531 Da nih.gov | Precise mass used for formula determination. |

| Isotopic Pattern | Characteristic M+ and M+2 peaks of ~1:1 ratio. | Confirms the presence of one bromine atom. researchgate.net |

| Major Fragmentation Pathways | Loss of Br, loss of CH₃, cleavage of the C-C bond between the rings. | Provides structural confirmation. scirp.orgyoutube.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comencyclopedia.pub These spectra provide a "fingerprint" of the molecule, allowing for the identification of functional groups and providing information about the molecular structure and bonding. rjpbcs.com

For this compound, the IR and Raman spectra would show characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings: Found in the 1400-1600 cm⁻¹ region.

N-CH₃ stretching and bending vibrations: Characteristic bands for the methyl group.

C-N stretching vibrations of the indole ring.

C-Br stretching vibration: This will appear at a lower frequency, typically in the fingerprint region.

The vibrational spectra can also be sensitive to conformational changes. The frequencies and intensities of certain bands may shift depending on the dihedral angle between the indole and bromophenyl rings. americanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational spectra, which can then be compared to the experimental data to aid in the assignment of the observed bands. rjpbcs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Conjugation Effects, and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org For conjugated systems like this compound, the absorption spectrum is dominated by π → π* transitions. rsc.org The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of any substituents.

Indole itself has two characteristic absorption bands, the ¹Lₐ and ¹Lₑ bands. nih.gov Substitution on the indole ring can shift the energy of these transitions. The presence of the 2-bromophenyl group extends the π-system, leading to a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole. researchgate.net The planarity of the molecule plays a significant role; a more planar conformation allows for better orbital overlap and greater conjugation, resulting in a further red-shift.

The solvent can also influence the UV-Vis spectrum. In more polar solvents, a red-shift is often observed, indicating a more polar excited state. rsc.org

| Compound Type | Typical λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| Indole | ~270-290 | ¹Lₐ and ¹Lₑ | nist.gov |

| 2-Phenylindole (B188600) | ~313 | π → π | aatbio.com |

| Substituted 2-Phenylindoles | Varies with substituent and solvent | π → π | rsc.org |

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy is used to study the emission properties of a molecule after it has been excited by absorbing light. Many indole derivatives are fluorescent, and their emission properties are highly sensitive to their environment and structure. mdpi.com

For this compound, the fluorescence spectrum would be expected to show a Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. nih.gov The size of the Stokes shift can provide information about the change in geometry between the ground and excited states. rsc.org

X-ray Crystallography for Absolute Stereochemistry, Solid-State Structure, and Supramolecular Interactions

X-ray crystallography stands as an unequivocal tool for the determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding their conformational preferences.

Detailed crystallographic studies on related indole derivatives have revealed that the planarity of the indole ring system is a common feature. nih.gov However, the dihedral angle between the indole and the 2-phenyl substituent can vary significantly depending on the nature and position of other substituents. In the case of this compound, steric hindrance between the bromine atom and the indole nucleus likely forces the phenyl ring to twist out of the plane of the indole ring. This has been observed in similar structures where bulky substituents are present.

The solid-state packing of these molecules is governed by a variety of non-covalent interactions. While classical hydrogen bonds are absent in the parent compound due to the methylation of the indole nitrogen, other weak interactions play a crucial role. These include C-H···π interactions, where a hydrogen atom interacts with the electron-rich π-system of an adjacent molecule, and π-π stacking interactions between aromatic rings. acs.org The presence of the bromine atom can also lead to halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophilic site on a neighboring molecule. Hirshfeld surface analysis is a powerful computational tool used alongside X-ray data to visualize and quantify these intermolecular contacts. mdpi.commdpi.com For instance, in related brominated heterocyclic systems, Br···H contacts have been identified as significant contributors to the crystal packing. mdpi.com

The table below summarizes typical crystallographic data that can be obtained for indole derivatives.

| Parameter | Typical Value/Observation | Significance |

| Crystal System | Monoclinic, Triclinic, Orthorhombic | Describes the symmetry of the unit cell. mdpi.comresearchgate.net |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Dihedral Angle (Indole-Phenyl) | Varies | Indicates the degree of twisting between the two ring systems. |

| Intermolecular Interactions | C-H···π, π-π stacking, Halogen bonds | Govern the packing of molecules in the crystal lattice. nih.govacs.org |

Density Functional Theory (DFT) Calculations for Optimized Geometry, Electronic Structure, and Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of molecular systems. For this compound and its derivatives, DFT calculations provide valuable insights that complement experimental findings.

Geometry optimization using DFT, often with basis sets like B3LYP/6-31G(d,p), allows for the determination of the lowest energy conformation of the molecule in the gas phase. researchgate.net This is particularly useful for understanding the intrinsic conformational preferences without the influence of crystal packing forces. These calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with X-ray diffraction data.

The electronic structure of these compounds can be thoroughly analyzed using DFT. The distribution of electron density, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis can reveal the reactive sites of the molecule. For instance, the MEP map can identify electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic absorption properties. For indole derivatives, the HOMO is typically localized on the indole ring, while the LUMO distribution can vary depending on the substituents.

A representative table of DFT-calculated properties is shown below:

| Property | Description | Significance |

| Optimized Geometry | Lowest energy molecular structure. | Predicts bond lengths, angles, and dihedrals. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic transition energy. |

| MEP Map | Molecular electrostatic potential surface. | Visualizes electrophilic and nucleophilic sites. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in solution or a lipid bilayer).

For a molecule like this compound, MD simulations can explore the potential energy surface and identify various low-energy conformations and the transitions between them. This is particularly important for understanding how the molecule might behave in a biological system, where it can adopt different conformations to bind to a receptor. The rotational barrier around the C-C bond connecting the phenyl and indole rings can be calculated, providing information about the flexibility of this linkage.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases. By simulating a system with multiple molecules, one can observe the formation and breaking of non-covalent interactions, such as π-π stacking and van der Waals forces, over time. This can help in understanding phenomena like self-assembly and aggregation. When studying the interaction of the indole derivative with a biological target, such as an enzyme, MD simulations can elucidate the binding mode and the key interactions that stabilize the complex. researchgate.net

| Simulation Aspect | Information Gained | Relevance |

| Conformational Sampling | Identification of accessible conformations and their populations. | Understanding molecular flexibility and receptor binding. |

| Rotational Barriers | Energy required to rotate around specific bonds. | Quantifies the rigidity of the molecular structure. |

| Intermolecular Interactions | Time-evolution of non-covalent interactions. | Insights into aggregation, self-assembly, and solvation. researchgate.net |

| Binding Dynamics | Pathway and stability of binding to a target molecule. | Elucidating mechanisms of biological activity. |

Quantum Chemical Calculations for Spectroscopic Property Prediction, Reaction Pathway Modeling, and Energetics

Quantum chemical calculations, including DFT and time-dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties. For this compound, these calculations can predict UV-Vis absorption spectra, which are related to the electronic transitions between molecular orbitals. mdpi.comresearchgate.net The calculated excitation energies and oscillator strengths can be compared with experimental spectra to validate the computational model and aid in the interpretation of the observed spectral features. Similarly, vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to assist in the assignment of vibrational modes.

Modeling reaction pathways is another powerful application of quantum chemical calculations. For instance, the mechanism of synthesis of this compound can be investigated by calculating the energies of reactants, transition states, and products for a proposed reaction pathway. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. The effect of different catalysts or solvents on the reaction energetics can also be explored computationally.

The energetics of various molecular processes can be accurately calculated. This includes conformational energies, rotational barriers, and the energies of intermolecular interactions. For example, the strength of halogen bonds or π-π stacking interactions can be quantified through high-level quantum chemical calculations, providing a detailed understanding of the forces that govern the supramolecular assembly of these molecules.

| Calculation Type | Predicted Property | Application |

| TD-DFT | UV-Vis absorption spectra. | Interpretation of electronic spectra. mdpi.comresearchgate.net |

| DFT (Frequency) | IR and Raman vibrational frequencies. | Assignment of experimental vibrational bands. |

| Transition State Search | Reaction pathways and activation energies. | Elucidation of reaction mechanisms. |

| Interaction Energy | Strength of non-covalent interactions. | Understanding supramolecular chemistry. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior